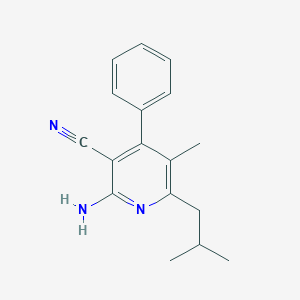![molecular formula C21H14Cl4N2O2 B446834 3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide](/img/structure/B446834.png)
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide is a complex organic compound that belongs to the class of dichlorobenzamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate amine derivative. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product . The reaction conditions may vary depending on the specific requirements of the synthesis, but the general approach involves the use of chlorinated benzoyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
科学的研究の応用
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms
特性
分子式 |
C21H14Cl4N2O2 |
|---|---|
分子量 |
468.2g/mol |
IUPAC名 |
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C21H14Cl4N2O2/c1-11-18(26-20(28)12-5-7-14(22)16(24)9-12)3-2-4-19(11)27-21(29)13-6-8-15(23)17(25)10-13/h2-10H,1H3,(H,26,28)(H,27,29) |
InChIキー |
GOSBTUAUIHQAIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{[(1-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B446752.png)
![2-(1,3-benzothiazol-2-yl)-4-[(benzylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446753.png)
![2-{4-nitrophenyl}-4-{[(4-methoxybenzyl)imino]methyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446755.png)
![5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B446757.png)
![11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446759.png)
![11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446760.png)
![5-Benzoyl-9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446763.png)



![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{[(2-phenylethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446768.png)


![Methyl 2-[(4-bromobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B446772.png)
